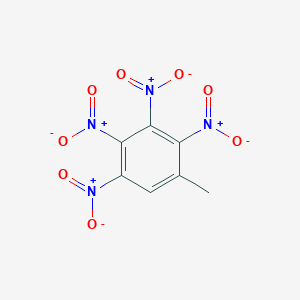![molecular formula C18H32N4O4P2 B14310466 4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) CAS No. 111655-82-4](/img/structure/B14310466.png)
4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is a complex organophosphorus compound featuring a central ethyne-1,2-diyl core linked to four phosphane groups, each further connected to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) typically involves a multi-step process:
Formation of the Ethyne-1,2-diyl Core: This step involves the coupling of two phosphane groups with an ethyne precursor under controlled conditions.
Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the phosphane groups react with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymer matrices to improve mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) involves:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: The phosphane groups can coordinate with metal centers, facilitating electron transfer and activation of substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
4,4’-Ethyne-1,2-diyldianiline: An ethyne-linked dianiline compound.
Uniqueness
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is unique due to its combination of phosphane and morpholine groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
111655-82-4 |
|---|---|
Molekularformel |
C18H32N4O4P2 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-dimorpholin-4-ylphosphanylethynyl(dimorpholin-4-yl)phosphane |
InChI |
InChI=1S/C18H32N4O4P2/c1-9-23-10-2-19(1)27(20-3-11-24-12-4-20)17-18-28(21-5-13-25-14-6-21)22-7-15-26-16-8-22/h1-16H2 |
InChI-Schlüssel |
FCZZPUSIVWIIDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P(C#CP(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



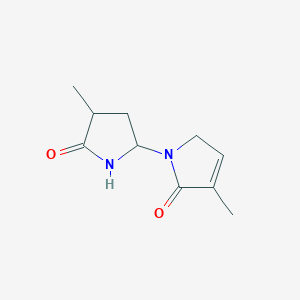
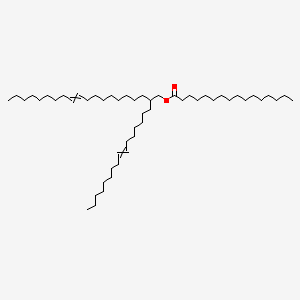

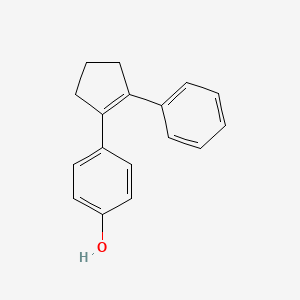
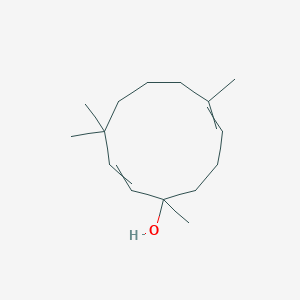

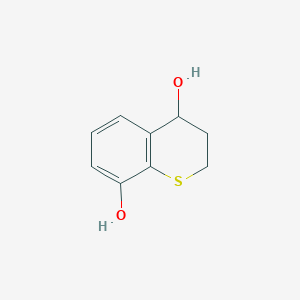
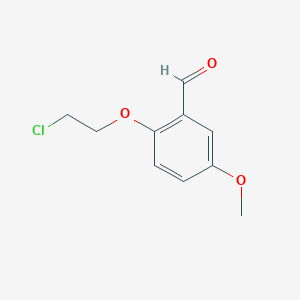
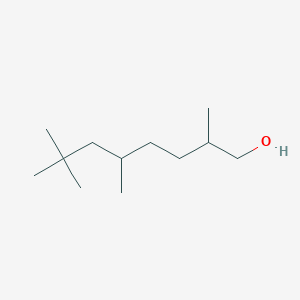
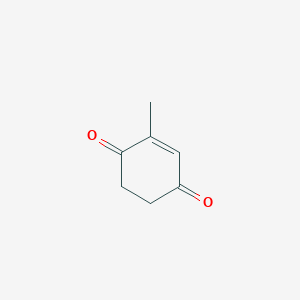
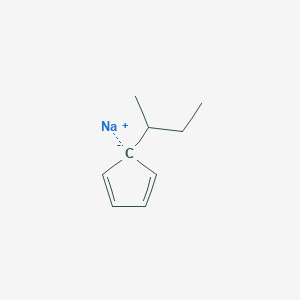
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
